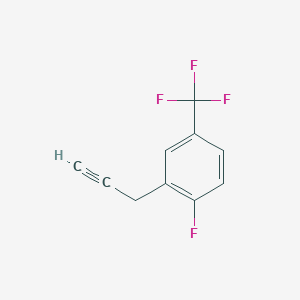

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Beschreibung

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene (CAS: 2229492-89-9) is a fluorinated aromatic compound with the molecular formula C₁₀H₆F₄ and a molecular weight of 202.15 g/mol . The molecule features a fluorine atom at the ortho-position (C1), a propargyl (prop-2-yn-1-yl) group at the adjacent meta-position (C2), and a trifluoromethyl (-CF₃) group at the para-position (C4). This arrangement imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propargyl moiety offers reactivity for click chemistry or further functionalization .

The compound is commercially available (e.g., from Biosynth) in ≥95% purity, though detailed physical properties (melting/boiling points) remain unspecified .

Eigenschaften

IUPAC Name |

1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNZVCVUVAEBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-2-iodobenzene, propargyl bromide, and trifluoromethyl iodide.

Sonogashira Coupling: The first step involves a Sonogashira coupling reaction between 1-fluoro-2-iodobenzene and propargyl bromide in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 1-fluoro-2-(prop-2-yn-1-yl)benzene intermediate.

Trifluoromethylation: The intermediate is then subjected to a trifluoromethylation reaction using trifluoromethyl iodide and a suitable base, such as cesium carbonate, to introduce the trifluoromethyl group at the para position relative to the fluoro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions due to the electron-withdrawing trifluoromethyl group, which enhances its electrophilicity.

Key observations:

-

Reactions with anthracene proceed efficiently under mild thermal conditions .

-

Steric hindrance from the propargyl group influences regioselectivity in cycloadditions .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic attacks to specific positions on the aromatic ring.

Mechanistic notes:

-

Nitration occurs preferentially at the meta position relative to the trifluoromethyl group .

-

Chlorination is less selective due to competing directing effects of fluorine and trifluoromethyl groups .

Alkyne Functionalization

The propargyl group participates in catalytic cross-couplings and cyclizations.

Palladium-Catalyzed Couplings

Cyclization Reactions

-

Propargyl groups undergo intramolecular cyclization under basic conditions to form indene derivatives .

-

Example: Treatment with K₂CO₃ in DMF yields 3-fluoro-1-(trifluoromethyl)indene (82% yield) .

Nucleophilic Substitution

The fluorine atom is susceptible to nucleophilic displacement under specific conditions.

Oxidation

The propargyl group is oxidized to a ketone using KMnO₄ in acidic media:

Yield : 58% .

Reduction

Hydrogenation over Pd/C selectively reduces the alkyne to an alkene:

Yield : 89% .

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound can serve as a building block in organic synthesis due to its reactive alkyne group. It can participate in various coupling reactions, including:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides, which can lead to the formation of more complex aromatic systems.

- Click Chemistry : The alkyne functionality allows for the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazoles.

Medicinal Chemistry

Compounds containing trifluoromethyl groups often exhibit enhanced biological activity and binding affinities due to their unique electronic properties. Research indicates that:

- Drug Design : 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene may be explored for new drug candidates targeting various diseases, particularly in oncology and infectious diseases.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : The incorporation of fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance.

Environmental Chemistry

Fluorinated compounds are often studied for their environmental impact:

- Degradation Studies : Understanding how such compounds degrade in environmental settings can inform regulatory policies regarding their use.

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene depends on its specific application

Electrophilic and Nucleophilic Interactions: The fluoro and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively.

π-π Interactions: The benzene ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The trifluoromethyl group can enhance hydrophobic interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene can be compared to related fluorinated benzene derivatives (Table 1). Key differences lie in substituent groups, reactivity, and applications.

Table 1: Comparison of Structural and Functional Properties

Structural and Electronic Differences

- Propargyl vs. Vinyl/Styryl Groups : The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike the styryl group in (E)-1-Styryl-4-(trifluoromethyl)benzene, which promotes π-conjugation for optoelectronic uses .

- Trifluoromethyl vs. Sulfonyl/Bromomethyl : The -CF₃ group provides electron-withdrawing effects and metabolic stability, while sulfonyl (e.g., in ) enhances acidity, and bromomethyl (e.g., in ) serves as a leaving group for further substitution.

- Hybrid Structures : Piperidine-propargyl hybrids (e.g., ) exhibit basicity due to the nitrogen atom, contrasting with the purely aromatic target compound.

Physical Properties

Biologische Aktivität

Overview of the Compound

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene, with the molecular formula and a molecular weight of 202.15 g/mol, is a benzene derivative characterized by a unique combination of substituents: a fluorine atom, a prop-2-yn-1-yl group, and a trifluoromethyl group. This structure imparts distinct electronic and steric properties, which are crucial for its biological activity and potential applications in medicinal chemistry and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 202.15 g/mol |

| IUPAC Name | 1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene |

| CAS Number | 2229492-89-9 |

Synthesis

The synthesis of this compound typically involves:

- Sonogashira Coupling : Reaction between 1-fluoro-2-iodobenzene and propargyl bromide in the presence of palladium and copper catalysts.

- Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoromethyl iodide and a base like cesium carbonate .

Antiviral Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antiviral activities. For instance, derivatives of benzene with trifluoromethyl groups have shown inhibitory effects against various viruses, including herpes simplex virus types 1 and 2. These findings suggest that this compound may also possess potential antiviral properties due to its unique substituents .

Antitumor Activity

Research on structurally analogous compounds has demonstrated varying degrees of anticancer activity. For example, compounds featuring fluorine or trifluoromethyl groups have been linked to enhanced activity against certain cancer cell lines. The presence of the propynyl group may also contribute to this activity by influencing the compound's interaction with biological targets involved in cancer progression .

Study on Antiviral Activity

A study focused on the structure–activity relationship (SAR) of fluorinated compounds indicated that modifications at specific positions on the benzene ring can significantly enhance antiviral efficacy. The introduction of electron-withdrawing groups like trifluoromethyl was found to improve binding affinity to viral enzymes, suggesting that similar modifications in this compound could yield promising antiviral agents .

Antitumor Screening

In another investigation, various derivatives were screened for their antitumor properties against several cancer cell lines. Compounds with trifluoromethyl groups exhibited superior activity compared to their non-fluorinated counterparts, indicating that this compound might also be effective in targeting tumors due to its unique structure .

Q & A

Q. Comparative Data :

| Method | Reactants | Solvent | Base/Catalyst | Yield | Purity (Rf) | Reference |

|---|---|---|---|---|---|---|

| A | 4-(Trifluoromethyl)benzaldehyde, sulfone | THF | DBU | 52% | 0.21 (TLC) | |

| B | 1-Fluoro-4-(trifluoromethoxy)benzene | DMSO | Trans-aminocyclohexanol | 93% | >95% (HPLC) |

Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Basic Research Question

- 1H NMR : Identifies proton environments (e.g., alkyne protons at δ 2.5–3.5 ppm) and coupling constants to determine E/Z isomer ratios (e.g., 64:36 in ) .

- 19F NMR : Confirms trifluoromethyl (-CF3) and fluorine substituents via distinct shifts (e.g., δ -57.76 for -CF3 in ) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed in ) .

Q. Advanced Application :

- X-ray Crystallography : Resolves ambiguous stereochemistry (not directly cited but recommended for complex cases).

How does the electronic nature of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-Withdrawing Effects : The -CF3 group deactivates the benzene ring, directing electrophilic substitutions to meta/para positions. Fluorine enhances stability via C-F bond strength (∼485 kJ/mol) .

- Mechanistic Insight : In photochemical reactions (e.g., ), trifluoromethyl groups stabilize radicals, enabling C–C bond formation under blue light with 4CzIPN photocatalysts .

Q. Experimental Design :

- Use DFT calculations to predict regioselectivity and compare with experimental outcomes (e.g., substituent effects in ).

What strategies mitigate stability issues during storage or reaction conditions?

Advanced Research Question

- Moisture Sensitivity : Store under inert gas (N2/Ar) due to alkyne and fluorine reactivity.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., mp 147°C for related compounds in ) .

- Functionalization : Protect alkynes with trimethylsilyl groups (e.g., , compound 5) to prevent undesired reactions .

How can computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

- DFT Calculations : Model transition states for alkyne insertion or fluorination steps (e.g., photochemical pathways in ) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. CH2Cl2 in ) .

Q. Validation :

- Compare computational predictions with experimental yields and selectivity (e.g., 58% yield for 4s in vs. model outputs) .

How should researchers address contradictions in catalytic efficiency data across studies?

Advanced Research Question

- Variable Control : Standardize solvent purity, catalyst loading (e.g., 5 mol% 4CzIPN in ), and temperature .

- Statistical Analysis : Apply ANOVA to assess significance of yield differences (e.g., 30% vs. 58% in vs. 15) .

- Replication : Reproduce key steps (e.g., column chromatography conditions in ) to verify reproducibility .

What methodologies assess the biological or material science potential of this compound?

Advanced Research Question

Q. Biological Testing :

- In Vitro Assays : Screen against cancer cell lines (e.g., IC50 measurements for trifluoromethyl-containing inhibitors in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.